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Compound of Interest

Compound Name: 5'-O-DMT-rI

Cat. No.: B10854480 Get Quote

For researchers, scientists, and drug development professionals working with modified

oligonucleotides, 5'-O-DMT-riboInosine (5'-O-DMT-rI) phosphoramidite is a critical reagent for

the synthesis of RNA molecules containing inosine. Inosine, a naturally occurring purine

nucleoside, is a versatile building block in RNA research due to its ability to form wobble base

pairs, influencing RNA structure, stability, and biological function. This technical guide provides

an in-depth overview of commercial suppliers, quality control measures, experimental protocols

for its use in oligonucleotide synthesis, and the functional implications of incorporating inosine

into RNA.

Commercial Availability
5'-O-DMT-rI is commercially available from several reputable suppliers, primarily as the more

stable 2'-O-TBDMS (tert-butyldimethylsilyl) protected phosphoramidite form, which is essential

for RNA synthesis. The table below summarizes key information from prominent commercial

suppliers. Researchers are advised to request certificates of analysis for lot-specific data.
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Supplier
Product
Name

CAS
Number

Molecular
Formula

Molecular
Weight

Purity

BroadPharm

5'-O-DMT-2'-

O-TBDMS-

N2-

Isobutyryl-

Guanosine-

CE

Phosphorami

dite

147201-04-5
C50H68N7O

9PSi
970.2 Inquire

Glen

Research

I-CE

Phosphorami

dite

261518-12-1
C46H61N6O

8PSi
885.08

≥97% by

HPLC

BOC

Sciences

5'-O-DMT-2'-

O-tert-

Butyldimethyl

silyl-Inosine

3'-CE

phosphorami

dite

261518-12-1
C46H61N6O

8PSi
885.07

≥97% by

HPLC

PolyOrg, Inc.

5'-DMT-2'-

OTBDMS-

Inosine-3'-CE

Phosphorami

dite

261518-12-1
C46H61N6O

8PSi
885.07 Inquire

Tinzime

5′-O-DMT-2′-

O-TBDMS-

N1-Me-pU-

Phosphorami

dite

N/A
C46H63N4O

9PSi
875.07

≥98% by

HPLC

Quality Control and Purity Assessment
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The quality of phosphoramidites is paramount for the successful synthesis of high-fidelity

oligonucleotides. Reputable suppliers employ a battery of analytical techniques to ensure the

purity and identity of their products. For 5'-O-DMT-rI phosphoramidite and its derivatives, the

following quality control measures are typically implemented:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard

method to assess the purity of phosphoramidites[1]. The analysis typically reveals two peaks

corresponding to the two diastereomers at the phosphorus center[1]. The purity is calculated

as the total area of the two diastereomeric peaks relative to all other peaks in the

chromatogram.

Mass Spectrometry (MS): LC-MS is used to confirm the identity of the phosphoramidite by

verifying its molecular weight[2]. This technique is also invaluable for identifying and

characterizing any impurities that may be present[3].

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for

assessing the purity of phosphoramidites with respect to phosphorus-containing

impurities[1]. It can distinguish the desired P(III) phosphoramidite from oxidized P(V) species

and other phosphorus-containing side products. The two diastereomers of the

phosphoramidite will appear as distinct signals in the ³¹P NMR spectrum.

Water Content: The water content of the phosphoramidite solution is a critical parameter, as

moisture can lead to the degradation of the phosphoramidite and reduce coupling efficiency

during oligonucleotide synthesis. Karl Fischer titration is the standard method for determining

water content.

Experimental Protocols
The incorporation of 5'-O-DMT-rI into a growing oligonucleotide chain follows the standard

phosphoramidite cycle on an automated solid-phase synthesizer. The following is a generalized

protocol, with specific recommendations for the inosine phosphoramidite.

Oligonucleotide Synthesis Cycle
The synthesis of RNA oligonucleotides using 5'-O-DMT-2'-O-TBDMS-rI phosphoramidite

involves a four-step cycle for each nucleotide addition:
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Deblocking (Detritylation): The 5'-O-DMT protecting group of the nucleotide attached to the

solid support is removed using a mild acid, typically a solution of trichloroacetic acid (TCA) in

an anhydrous solvent like dichloromethane. This step exposes the 5'-hydroxyl group for the

subsequent coupling reaction. The released DMT cation is orange and can be quantified

spectrophotometrically to monitor the stepwise coupling efficiency.

Coupling: The 5'-O-DMT-2'-O-TBDMS-rI phosphoramidite, dissolved in anhydrous

acetonitrile, is activated by a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole

(ETT). The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the

growing oligonucleotide chain. For sterically hindered phosphoramidites like those used in

RNA synthesis, a longer coupling time is often recommended. A coupling time of 12 minutes

is suggested for the 2'-O-TBDMS protected inosine phosphoramidite.

Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted

5'-hydroxyl groups are "capped" by acetylation. This is typically achieved using a mixture of

acetic anhydride and 1-methylimidazole.

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized

to a more stable phosphate triester linkage. This is typically accomplished using a solution of

iodine in a mixture of tetrahydrofuran, pyridine, and water.

This four-step cycle is repeated for each nucleotide to be added to the sequence.
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Solid-Phase Oligonucleotide Synthesis Cycle
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Phosphoramidite

Activator
(e.g., Tetrazole)

Oxidizer
(Iodine)
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A diagram illustrating the four-step cycle of solid-phase oligonucleotide synthesis.

Cleavage and Deprotection
After the desired sequence has been synthesized, the oligonucleotide is cleaved from the solid

support and all protecting groups are removed. This is a multi-step process:

Cleavage from Support and Removal of Base and Phosphate Protecting Groups: The solid

support is treated with a solution of concentrated ammonium hydroxide or a mixture of

ammonium hydroxide and methylamine (AMA). This cleaves the oligonucleotide from the
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support and removes the protecting groups from the phosphate backbone (cyanoethyl) and

the nucleobases.

Removal of 2'-O-TBDMS Protecting Groups: The 2'-O-TBDMS groups are more stable and

require a specific deprotection step. This is typically achieved by treating the oligonucleotide

with a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF) or

tetrabutylammonium fluoride (TBAF).

The fully deprotected inosine-containing RNA is then purified, typically by HPLC or

polyacrylamide gel electrophoresis (PAGE).

Protocol: Synthesis of an Inosine-Containing RNA
Template for Reverse Transcription
This protocol is adapted from a study investigating the effect of inosine on reverse transcription.

Synthesis: The RNA template containing inosine is synthesized on a 1.0 µM scale using an

automated DNA/RNA solid-phase synthesizer in the DMT-off mode.

Phosphoramidite: 5'-O-DMT-2'-O-TBDMS-rI phosphoramidite is used for the incorporation of

inosine.

Synthesis Cycle: The standard four-step cycle of detritylation, coupling, capping, and

oxidation is used for each nucleotide addition.

Cleavage and Deprotection:

The synthesized oligonucleotide is cleaved from the solid support and the base and

phosphate protecting groups are removed using a mixture of ammonium hydroxide and

methylamine (AMA) at 65°C for 10 minutes.

The 2'-O-TBDMS groups are removed by treatment with triethylamine trihydrofluoride

(TEA·3HF) at 65°C for 2.5 hours.

Purification: The crude RNA is purified by denaturing polyacrylamide gel electrophoresis

(dPAGE).
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Quantification: The concentration of the purified RNA is determined by measuring its

absorbance at 260 nm.

Role and Applications of Inosine-Containing
Oligonucleotides
The incorporation of inosine into RNA oligonucleotides has significant implications for their

structure, function, and therapeutic potential.

Mechanism of Action of Inosine-Containing Antisense
Oligonucleotides
Inosine is often interpreted as guanosine by the cellular machinery. In the context of antisense

oligonucleotides (ASOs), an inosine-containing ASO can bind to a target mRNA and modulate

its function through several mechanisms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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DMT-rI Phosphoramidite]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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